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Compound of Interest

Compound Name: Anizatrectinib

Cat. No.: B10830844 Get Quote

A Note on Nomenclature: The vast majority of scientific literature refers to the compound of

interest as "entrectinib." "Anizatrectinib" may be a less common or alternative name. This

guide will proceed using the name entrectinib, as it aligns with the available body of research.

Introduction
Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active small

molecule inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well

as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).

[1][2][3][4][5] These kinases, when constitutively activated through genetic alterations such as

gene fusions, act as oncogenic drivers in a variety of solid tumors.[4] Entrectinib functions as

an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby

blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7]

[8] This technical guide provides a comprehensive overview of the in vitro potency and efficacy

of entrectinib, complete with detailed experimental protocols and visual representations of key

cellular pathways and workflows.

In Vitro Potency
The in vitro potency of entrectinib has been extensively characterized through both biochemical

and cellular assays. These studies have consistently demonstrated its high potency against its

target kinases, often in the low nanomolar range.

Biochemical Kinase Inhibition
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Biochemical assays utilizing purified recombinant kinases are essential for determining the

direct inhibitory activity of a compound. Entrectinib has shown potent inhibition of its target

kinases in these assays.

Kinase IC50 (nM) Reference(s)

TRKA 1 [3][9]

TRKB 3 [3][9]

TRKC 5 [3][9]

ROS1 7 [2][3][9][10]

ALK 12 [2][3][9][10]

Cellular Potency
Cellular assays provide a more physiologically relevant measure of a drug's potency by

assessing its activity within a cellular context. Entrectinib has demonstrated potent anti-

proliferative activity in various cancer cell lines harboring TRK, ROS1, or ALK fusions.
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Cell Line Cancer Type
Genetic
Alteration

IC50 (nM) Reference(s)

KM12
Colorectal

Cancer
TPM3-NTRK1 0.75 [11]

Ba/F3 Pro-B Cell ETV6-NTRK3 Subnanomolar [12]

MO-91
Acute Myeloid

Leukemia
ETV6-NTRK3 Subnanomolar [12]

HCC78
Non-Small Cell

Lung Cancer
SLC34A2-ROS1 450 [1]

Ba/F3 Pro-B Cell CD74-ROS1 19.4 [13]

Karpas-299
Anaplastic Large

Cell Lymphoma
NPM-ALK - [14]

SR-786
Anaplastic Large

Cell Lymphoma
NPM-ALK - [14]

Potency Against Resistance Mutations
The emergence of resistance mutations is a common challenge in targeted cancer therapy. In

vitro studies have been conducted to evaluate the efficacy of entrectinib against known

resistance mutations in its target kinases.
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Kinase Mutation
Cell
Line/Assay

IC50 (nM) Reference(s)

NTRK1 G595R - - [1]

NTRK1 G667C KM12SM-ER 56.1 [1][15]

ALK C1156Y Ba/F3 29 [10]

ALK L1196M Ba/F3 67 [10]

ALK G1202R Ba/F3 897 [10]

ALK G1269A Ba/F3 390 [10]

ROS1 F2004C
Ba/F3 (CD74-

ROS1)
177 [13]

ROS1 G2032R
Ba/F3 (CD74-

ROS1)
>2000 [13][16][17][18]

In Vitro Efficacy
The in vitro efficacy of entrectinib is demonstrated by its ability to inhibit downstream signaling

pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by its target

kinases.

Inhibition of Downstream Signaling
Entrectinib effectively inhibits the phosphorylation of its target kinases and their downstream

signaling effectors. Western blot analysis is a key method used to demonstrate this inhibition.

In cell lines such as KM12 (TPM3-TRKA), entrectinib treatment leads to a dose-dependent

decrease in the phosphorylation of TRKA, as well as downstream signaling proteins like AKT

and ERK.[8] Similarly, in ALK-positive anaplastic large cell lymphoma cell lines (Karpas-299

and SR-786), entrectinib inhibits the phosphorylation of ALK and STAT3.[6][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Anizatrectinib (Entrectinib): An In-Depth Technical
Guide to In Vitro Potency and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830844#anizatrectinib-in-vitro-potency-and-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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